molecular formula C11H10ClN3O B5729865 4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone

4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone

Cat. No. B5729865
M. Wt: 235.67 g/mol
InChI Key: LFBUUGSDUWLRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone, commonly referred to as 4-ACBP, is a chemical compound that has been of particular interest in scientific research due to its potential therapeutic applications. This pyrimidine derivative has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of 4-ACBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-ACBP can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Additionally, it has been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ACBP in lab experiments is its high purity and good yield, which allows for reproducibility of results. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several potential future directions for research on 4-ACBP. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additional studies are needed to further elucidate its mechanism of action and to optimize its use in combination with other cancer therapies. Another area of interest is its potential use as an antiviral and antibacterial agent, which could have significant implications for the treatment of infectious diseases. Further research is needed to determine its efficacy and safety in these applications. Overall, 4-ACBP shows great promise as a multifunctional compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 4-ACBP involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with hydrazine hydrate to yield 4-amino-1-(4-chlorobenzyl)-2(1H)-pyrimidinone. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

4-ACBP has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-amino-1-[(4-chlorophenyl)methyl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)7-15-6-5-10(13)14-11(15)16/h1-6H,7H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBUUGSDUWLRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=NC2=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-amino-1-(4-chlorobenzyl)pyrimidin-2(1H)-one

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